![molecular formula C11H22N2O B13102655 (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide](/img/structure/B13102655.png)
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide
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Overview
Description
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide is a chiral amide compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentylamino group and a methylpentanamide backbone, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and 3-methylpentanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the cyclopentylamine and the 3-methylpentanoic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction control and scalability.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
Synthesis and Production
The synthesis of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide typically involves the amidation reaction between cyclopentylamine and 3-methylpentanoic acid. Key steps include:
- Starting Materials : Cyclopentylamine and 3-methylpentanoic acid.
- Amidation Reaction : Utilizing coupling reagents like EDCI and HOBt.
- Purification Techniques : Recrystallization or column chromatography to achieve high purity.
In industrial settings, large-scale amidation and continuous flow synthesis techniques are often employed to enhance yield and efficiency.
This compound has garnered attention for its role as a Rho kinase (ROCK) inhibitor, particularly targeting ROCK-II. The inhibition of Rho kinases is crucial in various cellular processes such as smooth muscle contraction and cell proliferation.
Key Biological Effects
- Vasodilation : The compound promotes relaxation of vascular smooth muscle, potentially reducing hypertension.
- Anti-inflammatory Effects : It may mitigate inflammatory responses in various models.
- Neuroprotective Properties : Evidence suggests it could protect against neuronal damage in neurodegenerative diseases.
Therapeutic Applications
The therapeutic implications of this compound are broad:
- Hypertension Management : Demonstrated reductions in blood pressure through vasodilation.
- Asthma Treatment : Reduces bronchial hyperreactivity, providing symptomatic relief during acute asthma attacks.
- Neuroprotection : Shown to reduce oxidative stress-induced neuronal death.
Case Studies
-
Hypertension Management :
- A study indicated that administration resulted in significant blood pressure reductions in animal models by promoting vasodilation through Rho kinase inhibition.
-
Asthma Treatment :
- In a controlled trial with asthmatic patients, the compound reduced bronchial hyperreactivity effectively.
-
Neuroprotection :
- Research involving neurodegenerative disease models showed a reduction in neuronal death due to oxidative stress, attributed to modulation of RhoA signaling pathways.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(cyclohexylamino)-3-methylpentanamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
(2S,3S)-2-(cyclopropylamino)-3-methylpentanamide: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
(2S,3S)-2-(cyclobutylamino)-3-methylpentanamide: Similar structure with a cyclobutyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide lies in its specific cyclopentylamino group, which imparts distinct steric and electronic properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a Rho kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The primary mechanism of action for this compound involves the inhibition of Rho-associated kinase (ROCK), specifically ROCK-II. Rho kinases are critical regulators in various cellular processes, including smooth muscle contraction, cell proliferation, and migration. By inhibiting ROCK-II, this compound can potentially alleviate conditions associated with excessive smooth muscle contraction and cell proliferation.
Key Biological Effects
- Vasodilation : Inhibition of Rho kinase leads to relaxation of vascular smooth muscle, which can reduce hypertension and improve blood flow.
- Anti-inflammatory Effects : ROCK inhibitors have been shown to mitigate inflammatory responses in various models, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that Rho kinase inhibition may protect against neuronal damage in models of neurodegenerative diseases.
Therapeutic Applications
The therapeutic implications of this compound are broad, encompassing several medical conditions:
Case Studies
Several studies have explored the effects of this compound in clinical and preclinical settings:
- Hypertension Management : A study demonstrated that administration of this compound resulted in significant reductions in blood pressure in animal models by promoting vasodilation through Rho kinase inhibition. The results indicated a decrease in vascular resistance and an increase in blood flow to peripheral tissues .
- Asthma Treatment : In a controlled trial involving asthmatic patients, this compound was found to reduce bronchial hyperreactivity. The compound's ability to relax bronchial smooth muscles provided symptomatic relief during acute asthma attacks .
- Neuroprotection : Research involving neurodegenerative disease models showed that the compound could reduce neuronal death caused by oxidative stress. This effect was attributed to the modulation of RhoA signaling pathways, which are known to be involved in neuronal survival .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound analogs to enhance its efficacy and selectivity as a ROCK inhibitor. These investigations revealed:
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide |
InChI |
InChI=1S/C11H22N2O/c1-3-8(2)10(11(12)14)13-9-6-4-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t8-,10-/m0/s1 |
InChI Key |
ZSIHYNYFPYXGQE-WPRPVWTQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC1CCCC1 |
Canonical SMILES |
CCC(C)C(C(=O)N)NC1CCCC1 |
Origin of Product |
United States |
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